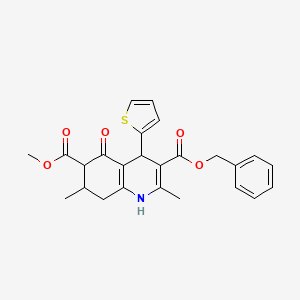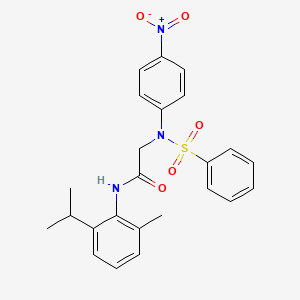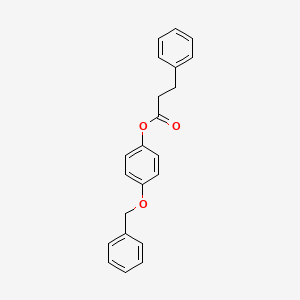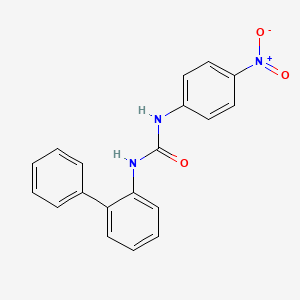![molecular formula C24H25N3O4S B4131950 4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide](/img/structure/B4131950.png)
4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide
Übersicht
Beschreibung
4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as meso-tetrahydroxyphenylchlorin (m-THPC) and has been extensively studied for its potential use in photodynamic therapy (PDT) for cancer treatment.
Wirkmechanismus
The mechanism of action of 4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide involves the generation of ROS upon activation by light. The ROS can cause damage to cellular components such as lipids, proteins, and DNA, leading to cell death. M-THPC has been shown to have a high affinity for cancer cells, which makes it an ideal candidate for PDT.
Biochemical and Physiological Effects:
M-THPC has been shown to have a number of biochemical and physiological effects. It has been shown to accumulate selectively in cancer cells, which makes it an ideal candidate for PDT. M-THPC has also been shown to have a long half-life in the body, which allows for a longer period of time for it to accumulate in cancer cells. Additionally, 4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide has been shown to have a low toxicity profile, which makes it safe for use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide in lab experiments is its high affinity for cancer cells. This allows for selective targeting of cancer cells, which can minimize damage to healthy cells. Additionally, 4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide has a long half-life in the body, which allows for a longer period of time for it to accumulate in cancer cells. However, one limitation of using 4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for the study of 4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide. One direction is the development of new synthesis methods that can improve the solubility of 4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide in water. Another direction is the development of new formulations of 4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide that can improve its targeting of cancer cells. Additionally, the use of 4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide in combination with other cancer therapies (such as chemotherapy or immunotherapy) is an area of active research. Finally, the development of new light sources that can activate 4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide more efficiently is another area of future research.
Wissenschaftliche Forschungsanwendungen
M-THPC has been extensively studied for its potential use in photodynamic therapy (PDT) for cancer treatment. PDT is a non-invasive treatment that involves the use of a photosensitizer (such as 4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide) and a light source to selectively destroy cancer cells. M-THPC has been shown to have a high affinity for cancer cells and can be activated by light to generate reactive oxygen species (ROS) that can cause cell death.
Eigenschaften
IUPAC Name |
1-(3-acetylphenyl)-3-[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-15-12-16(2)23(17(3)13-15)27-32(30,31)22-10-8-20(9-11-22)25-24(29)26-21-7-5-6-19(14-21)18(4)28/h5-14,27H,1-4H3,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBWEOUANCGRNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4131870.png)


![7-chloro-4-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}quinoline](/img/structure/B4131897.png)
![4-(3-hydroxy-5-oxo-2-phenyl-4,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)-2-methoxyphenyl acetate](/img/structure/B4131907.png)

![N-(2-furylmethyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4131913.png)
![5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4131919.png)
![N-(2,4-dichlorophenyl)-N'-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]thiourea](/img/structure/B4131923.png)



![7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4131944.png)
![N-(2-methyl-1-{[(2-pyridinylmethyl)amino]carbonyl}propyl)benzamide](/img/structure/B4131945.png)